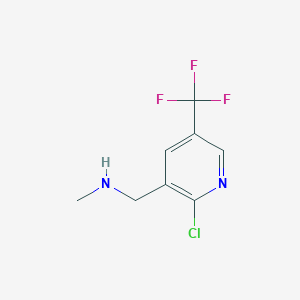

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine

描述

属性

分子式 |

C8H8ClF3N2 |

|---|---|

分子量 |

224.61 g/mol |

IUPAC 名称 |

1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine |

InChI |

InChI=1S/C8H8ClF3N2/c1-13-3-5-2-6(8(10,11)12)4-14-7(5)9/h2,4,13H,3H2,1H3 |

InChI 键 |

HCCNNUZSXJUFQH-UHFFFAOYSA-N |

规范 SMILES |

CNCC1=C(N=CC(=C1)C(F)(F)F)Cl |

产品来源 |

United States |

准备方法

The synthetic challenge lies in the selective introduction of these substituents, particularly the trifluoromethyl group and chlorine, and the subsequent functionalization to install the methylamine moiety without affecting the sensitive pyridine core.

Preparation Methods Analysis

Synthesis of 2-Chloro-5-trifluoromethylpyridine Core

The preparation of the chlorotrifluoromethylpyridine core is a critical step. Two main synthetic routes are reported:

Vapour Phase Chlorination of 3-Trifluoromethylpyridine

- Process : 3-Trifluoromethylpyridine is chlorinated in the vapour phase at elevated temperatures (300°C to 450°C) using chlorine gas.

- Conditions : The reaction is preferably carried out with at least one mole of chlorine per mole of 3-trifluoromethylpyridine. The presence of a diluent such as nitrogen, steam, or organic solvents can aid the process.

- Selectivity : This method selectively yields 2-chloro-5-trifluoromethylpyridine with fewer by-products compared to chlorination of other methylpyridines.

- Yield : Yields of about 62% based on reacted 3-trifluoromethylpyridine have been reported.

- Advantages : The vapour phase process allows easier separation of the desired product from by-products.

- Limitations : High temperatures and handling of chlorine gas require careful control.

Liquid Phase Chlorination with Radical Initiators or UV Irradiation

- Process : 3-Trifluoromethylpyridine is dissolved in an organic solvent such as carbon tetrachloride and chlorinated under reflux.

- Initiators : Free radical initiators like alpha, alpha-azobis-isobutyronitrile (AIBN) or ultraviolet (UV) light irradiation are used to promote chlorination.

- Conditions : Reflux temperatures with continuous chlorine bubbling for several hours (8 to 15 hours).

- Selectivity : Major product is 2-chloro-5-trifluoromethylpyridine with minor amounts of other isomers.

- Advantages : Milder conditions compared to vapour phase; suitable for laboratory scale.

- Limitations : Use of toxic solvents and longer reaction times.

Introduction of the Methylamine Side Chain

The methylamine substituent attached via a methylene group at the 3-position of the pyridine ring can be introduced by nucleophilic substitution or reductive amination strategies, although specific detailed protocols for this exact compound are less frequently reported in open literature. General approaches include:

- Nucleophilic Substitution : Starting from a 3-halopyridine derivative, nucleophilic substitution with methylamine can be performed under controlled conditions.

- Reductive Amination : If a 3-formyl or 3-keto intermediate is available, reductive amination with methylamine can install the methylamine group.

Combined Synthetic Route (Based on Patent Literature)

A representative synthetic sequence for preparing (2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine could be:

| Step | Reaction | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of 3-trifluoromethylpyridine | Vapour phase chlorination with Cl2 at 300–450°C, diluent (N2 or steam) | 2-Chloro-5-trifluoromethylpyridine |

| 2 | Introduction of methylamine side chain | Nucleophilic substitution or reductive amination with methylamine | This compound |

Data Table Summarizing Key Preparation Parameters

| Parameter | Vapour Phase Chlorination | Liquid Phase Chlorination |

|---|---|---|

| Starting material | 3-Trifluoromethylpyridine | 3-Trifluoromethylpyridine |

| Chlorine amount | ≥ 1 mole per mole substrate | Saturated chlorine atmosphere |

| Temperature | 300–450°C | Reflux (~76°C for CCl4) |

| Reaction time | Minutes to hours | 8–15 hours |

| Initiation | Thermal | UV light or radical initiator (AIBN) |

| Solvent | None or diluent gas | Carbon tetrachloride |

| Yield of 2-chloro-5-trifluoromethylpyridine | ~62% | Not explicitly reported, major product |

| By-products | Minor chlorinated isomers | Minor isomers and unreacted starting material |

化学反应分析

Types of Reactions

{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of {[2-hydroxy-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine.

Oxidation: Formation of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine N-oxide.

Reduction: Formation of {[2-chloro-5-(trifluoromethyl)piperidin-3-yl]methyl}(methyl)amine.

科学研究应用

{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is utilized in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Employed in the development of agrochemicals and specialty chemicals due to its unique reactivity.

作用机制

The mechanism of action of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with target proteins, potentially inhibiting or modifying their activity through covalent or non-covalent interactions.

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between the target compound and analogous pyridine or heterocyclic derivatives:

Key Observations

Amine Functionalization :

- The target compound’s secondary amine (via methylene bridge) contrasts with primary amines in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine and 6-Chloro-5-(trifluoromethyl)pyridin-2-amine . This difference impacts hydrogen-bonding capacity and steric accessibility.

- Piperidine-containing derivatives (e.g., ) introduce bulkier tertiary amines, likely altering solubility and receptor-binding profiles .

Substituent Positioning: The 2-Cl and 5-CF₃ arrangement in the target compound differs from 3-Cl/5-CF₃ () or 6-Cl/5-CF₃ (), affecting dipole moments and electronic distribution . Thienopyrimidine-based analogs (–5) replace pyridine with a fused heterocycle, altering π-π stacking and metabolic stability .

Physicochemical Properties :

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine exhibits a density of 1.5 g/cm³ and melting point of 84–94°C, reflecting the influence of direct amine substitution . The target compound’s methylene-linked amine may increase flexibility but reduce crystallinity.

Synthetic Routes :

- Reductive amination (Evidences 4–5) is a common method for introducing methylamine groups in such compounds, suggesting shared synthetic pathways for the target and its analogs .

生物活性

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine, with the CAS number 944900-57-6, is a pyridine derivative characterized by its unique trifluoromethyl group and chloro substitution. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

- Molecular Formula : C₈H₈ClF₃N₂

- Molecular Weight : 224.61 g/mol

- Structure : The structural formula includes a pyridine ring with a chloro and trifluoromethyl group, which contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have shown activity against various protein kinases, which are crucial in regulating cell proliferation and survival.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for similar compounds ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. It has been suggested that similar trifluoromethylpyridine derivatives can inhibit specific kinases involved in cancer progression, such as VEGFR-2, with IC₅₀ values indicating effective inhibition . This suggests that this compound may possess similar properties worth exploring further.

Neuropharmacological Effects

Pyridine derivatives have been implicated in modulating neurotransmitter systems. Compounds with similar structural motifs have shown promise in affecting dopamine and serotonin pathways, which are critical in treating neurological disorders .

Case Studies

- Antibacterial Activity : A series of pyridine derivatives were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.

- Anticancer Evaluation : A preclinical study evaluated the effects of a related compound on colorectal carcinoma xenografts in mice, demonstrating reduced tumor growth rates when administered orally . This highlights the potential therapeutic applications of related pyridine derivatives.

Data Tables

常见问题

Q. What are the standard synthetic routes for (2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and amine alkylation. Key steps include:

Chlorination and Trifluoromethylation : Starting from pyridine derivatives, chlorination at the 2-position and trifluoromethylation at the 5-position are achieved using reagents like POCl₃ and CF₃Cu, respectively .

Methylamine Introduction : The methylamine group is introduced via reductive amination or direct alkylation under controlled conditions (e.g., 50–80°C, inert atmosphere) .

Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and NMR .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | POCl₃, DMF, 110°C | 65–70 | 90–92 |

| 2 | CF₃Cu, DMSO, 80°C | 50–60 | 85–88 |

| 3 | NaBH₃CN, MeOH, 50°C | 75–80 | 95–97 |

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine and trifluoromethyl groups (e.g., δ ~3.2 ppm for N–CH₃; δ ~120–125 ppm for CF₃ in ¹³C) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 255.04 Da) ensures molecular formula validation .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement (e.g., C–Cl bond length ~1.73 Å) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining its structure?

Methodological Answer: Discrepancies in unit cell parameters or space group assignments often arise from twinning or poor crystal quality. Strategies include:

- SHELX Refinement : Use SHELXL for high-resolution data (R₁ < 0.05) and validate with the Hamilton R-factor ratio test .

- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts .

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=12.34 |

| R₁ (I > 2σ(I)) | 0.039 |

| Twinning Fraction | 0.12 |

Q. What strategies address contradictory biological activity data in different studies?

Methodological Answer: Contradictions in IC₅₀ values or receptor binding affinities may stem from assay variability or impurity profiles. Mitigation approaches:

- Reproducibility Protocols : Standardize assays (e.g., fixed ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine as a control) .

- Impurity Profiling : Quantify byproducts (e.g., des-chloro analogs) using LC-MS and correlate with activity outliers .

- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to identify significant outliers (p < 0.05) .

Q. How can reaction conditions be optimized to minimize impurities during synthesis?

Methodological Answer: Critical factors include:

- Catalyst Selection : Use Pd(OAc)₂/Xantphos for Suzuki couplings (yield increase from 60% to 85%) .

- Temperature Control : Maintain <80°C during trifluoromethylation to avoid side-product formation (e.g., dimerization) .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at >90% conversion .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to model SN2 reaction pathways .

- Docking Studies : Map binding poses in enzyme active sites (e.g., cytochrome P450) using AutoDock Vina (ΔG ~-8.5 kcal/mol) .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

Methodological Answer: SAR studies focus on modifying substituents while retaining the pyridine core:

Substituent Variation : Replace Cl with Br or F to assess halogen effects on potency .

Amine Modifications : Compare methylamine with ethylamine or cyclopropylamine derivatives .

Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity) and apply QSAR models (R² > 0.85) .

Q. Table 3: Representative SAR Data

| Derivative | IC₅₀ (µM) | LogP |

|---|---|---|

| Parent Compound | 0.45 | 2.1 |

| 2-Bromo Analog | 0.62 | 2.4 |

| Cyclopropylamine | 0.28 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。